molecular formula C19H21N3O4 B7002510 N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide

N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide

Cat. No.: B7002510
M. Wt: 355.4 g/mol
InChI Key: AJSKRPFRAWBCIS-UHFFFAOYSA-N
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Description

N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide is a complex organic compound featuring both benzoxazole and oxazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.

Properties

IUPAC Name

N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13-12-17(26-21-13)19(7-10-24-11-8-19)18(23)20-9-6-15-14-4-2-3-5-16(14)25-22-15/h2-5,12H,6-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSKRPFRAWBCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2(CCOCC2)C(=O)NCCC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and oxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents include anhydrous potassium carbonate and ethyl chloroacetate, with reactions often carried out in dry acetone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole and oxazole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.

    Oxazole derivatives: Exhibiting a range of biological activities, including anti-inflammatory and antiviral properties.

Uniqueness

N-[2-(1,2-benzoxazol-3-yl)ethyl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide is unique due to the combination of benzoxazole and oxazole moieties in a single molecule. This structural feature enhances its potential biological activity and makes it a valuable compound for further research and development.

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